molecular formula C18H19NO4S B486130 4-Benzoylphenyl piperidine-1-sulfonate CAS No. 825607-55-4

4-Benzoylphenyl piperidine-1-sulfonate

Cat. No.: B486130
CAS No.: 825607-55-4
M. Wt: 345.4g/mol
InChI Key: IHMQXKQYCBEMMN-UHFFFAOYSA-N
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Description

4-Benzoylphenyl piperidine-1-sulfonate is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, which is further connected to a piperidine sulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphenyl piperidine-1-sulfonate typically involves the reaction of 4-benzoylphenol with piperidine sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphenyl piperidine-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzoyl, phenyl, and piperidine sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(4-benzoylphenyl) piperidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)23-24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQXKQYCBEMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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